molecular formula C12H7F3N4 B7418563 4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline

4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline

Cat. No.: B7418563
M. Wt: 264.21 g/mol
InChI Key: FVIALJZWYALESI-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

4-imidazol-1-yl-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)11-17-9-4-2-1-3-8(9)10(18-11)19-6-5-16-7-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIALJZWYALESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinazoline core, often using imidazole and a suitable leaving group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the quinazoline core, often using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Imidazol-1-yl-quinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(Trifluoromethyl)quinazoline: Lacks the imidazole ring, affecting its interaction with biological targets.

    4-Imidazol-1-yl-2-methylquinazoline: The methyl group replaces the trifluoromethyl group, altering its lipophilicity and stability.

Uniqueness

4-Imidazol-1-yl-2-(trifluoromethyl)quinazoline is unique due to the presence of both the imidazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. Its enhanced stability, lipophilicity, and ability to interact with biological macromolecules make it a valuable compound in various research and industrial applications.

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